alpha-Biotin-omega-azido 23(ethylene glycol), universally procured under the name Biotin-PEG23-azide (CAS 956494-20-5), is a discrete, bifunctional polyethylene glycol (dPEG) linker featuring a terminal biotin moiety and an azide reactive group . With an exact molecular weight of 1325.6 g/mol, it provides a highly defined, monodisperse spacer arm of approximately 95 Å. This compound is engineered for bioorthogonal click chemistry, specifically copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. It is primarily selected by industrial and academic buyers for the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-immobilized biosensors where precise spatial separation, massive aqueous solubility enhancement, and strict analytical characterization are mandatory for downstream success .
Substituting Biotin-PEG23-azide with shorter analogs (e.g., Biotin-PEG4-azide) or polydisperse alternatives (e.g., Biotin-PEG2000-azide) routinely leads to functional or regulatory failures in advanced workflows [1]. Shorter linkers (~17 Å) fail to overcome the steric hindrance imposed by the 9 Å deep binding pocket of streptavidin when conjugated to bulky proteins or nanoparticles, drastically reducing binding kinetics and assay sensitivity . Conversely, utilizing polydisperse PEGs introduces a complex mixture of chain lengths (PDI > 1.05), which creates broad mass spectrometry envelopes that obscure analytical resolution. This lack of absolute monodispersity complicates LC-MS/MS characterization, batch-to-batch reproducibility, and Chemistry, Manufacturing, and Controls (CMC) compliance for therapeutic conjugates, making the discrete PEG23 an indispensable procurement choice[1].
Biotin-PEG23-azide provides a highly extended spacer arm of approximately 95 Å, which is critical for presenting biotin to streptavidin without steric interference from the conjugated payload . When bulky proteins or nanoparticles are conjugated using short linkers like Biotin-PEG4-azide (~17 Å), the 9 Å depth of the streptavidin binding pocket often restricts access, leading to poor capture efficiency. The 95 Å reach of the PEG23 chain ensures that the biotin moiety can fully penetrate the binding pocket while keeping the bulky payload sufficiently distanced from the protein surface, maximizing binding kinetics and assay sensitivity .
| Evidence Dimension | Spacer arm length and steric clearance |
| Target Compound Data | Biotin-PEG23-azide (~95 Å spacer arm) |
| Comparator Or Baseline | Biotin-PEG4-azide (~17 Å spacer arm) |
| Quantified Difference | >5-fold increase in spatial separation distance |
| Conditions | Immobilization of bulky conjugates to streptavidin-coated surfaces or beads |
Procuring the PEG23 linker is essential for maximizing capture efficiency and signal-to-noise ratios in assays involving large macromolecules or sterically demanding surfaces.
As a discrete PEG (dPEG), alpha-Biotin-omega-azido 23(ethylene glycol) possesses an exact molecular weight of 1325.6 g/mol with a Polydispersity Index (PDI) of exactly 1.0 . In contrast, traditional polymeric linkers like Biotin-PEG2000-azide consist of a statistical distribution of chain lengths. When synthesizing targeted therapeutics such as PROTACs or peptide conjugates, the monodispersity of PEG23 allows for a single, sharp peak during LC-MS/MS analysis. Polydisperse alternatives produce complex mass envelopes that obscure the detection of conjugation efficiency, impurities, and degradation products .
| Evidence Dimension | Polydispersity Index (PDI) and Mass Spectrometry Profile |
| Target Compound Data | Biotin-PEG23-azide (PDI = 1.0, single exact mass 1325.6 Da) |
| Comparator Or Baseline | Biotin-PEG2000-azide (PDI > 1.05, broad mass envelope of +/- 5-10 units) |
| Quantified Difference | Elimination of polymeric mass distribution, yielding a single definable product peak |
| Conditions | LC-MS/MS characterization of synthesized bioconjugates |
Strict monodispersity is a mandatory procurement criterion for therapeutic and diagnostic conjugates to ensure batch-to-batch reproducibility and regulatory CMC compliance.
The incorporation of a 23-unit ethylene glycol chain dramatically alters the physicochemical properties of conjugated hydrophobic molecules. Each ethylene glycol unit coordinates approximately 2 to 3 water molecules, meaning the PEG23 chain generates a massive hydration sphere of up to 69 water molecules [1]. When compared to alkyl-based linkers (e.g., Biotin-C11-azide) which drive hydrophobic collapse and aggregation in aqueous buffers, the PEG23 linker maintains the solubility of complex PROTACs or hydrophobic peptides, preventing precipitation during bioassays and systemic administration [1].
| Evidence Dimension | Hydration capacity and conjugate solubility |
| Target Compound Data | Biotin-PEG23-azide (~46-69 coordinated water molecules per chain) |
| Comparator Or Baseline | Alkyl linkers e.g., Biotin-C11-azide (0 coordinated water molecules, highly hydrophobic) |
| Quantified Difference | Massive increase in aqueous hydration sphere, preventing conjugate aggregation |
| Conditions | Aqueous buffer formulation of hydrophobic peptide or small-molecule conjugates |
Selecting a long-chain PEG linker over an alkyl spacer is critical to prevent the loss of expensive hydrophobic payloads due to aggregation or precipitation in aqueous media.
The terminal azide group of Biotin-PEG23-azide provides absolute stability in aqueous environments, allowing for extended reaction times required for dilute macromolecular conjugations [1]. Unlike NHS-ester functionalized linkers (e.g., Biotin-PEG24-NHS), which undergo rapid hydrolysis in aqueous buffers (half-life of minutes to hours depending on pH), the azide moiety remains fully intact until reacted with an alkyne or strained cyclooctyne (e.g., DBCO). This allows for near-quantitative yields in SPAAC or CuAAC reactions even at micromolar protein concentrations [1].
| Evidence Dimension | Reactive group aqueous half-life |
| Target Compound Data | Biotin-PEG23-azide (Indefinite stability in aqueous buffers prior to click reaction) |
| Comparator Or Baseline | Biotin-PEG24-NHS ester (Hydrolysis half-life of ~1-4 hours at pH 7-8) |
| Quantified Difference | Orders of magnitude longer functional half-life in water |
| Conditions | Bioconjugation reactions in aqueous buffers at physiological pH |
Procuring the azide derivative over an NHS-ester prevents reagent waste and ensures high-yield conjugation when working with dilute, high-value biological targets.
The discrete monodispersity and extended length of the PEG23 linker make it the ideal choice for tethering E3 ligase ligands to target-binding ligands, where exact linker length dictates degradation efficiency and a single exact mass is required for CMC-compliant LC-MS characterization .
In Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) workflows, the ~95 Å spacer arm prevents steric clashes between the sensor surface and large analyte proteins, ensuring accurate kinetic measurements without occlusion of the streptavidin binding pocket [1].
For peptides that are prone to aggregation, the massive hydration sphere of the 23-unit PEG chain acts as a potent solubilizing tag, allowing for seamless aqueous assays, pull-down experiments, and systemic delivery without precipitation [1].
The highly stable azide group permits long-incubation SPAAC (copper-free click) reactions with DBCO-modified cell surface glycans or proteins, while the long PEG chain ensures the biotin tag remains highly accessible to bulky avidin-fluorophore conjugates in complex biological matrices [1].